REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5](I)=[CH:4][C:3]=1[F:9].[CH3:10][S:11]SC.Cl.CCOCC>CN(C=O)C.[Zn]>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([S:11][CH3:10])=[CH:4][C:3]=1[F:9]
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Name
|
|
Quantity
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100 g
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Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C=C1)I)F
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Name
|
NiBr2
|
Quantity
|
7.26 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
600 mL
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Type
|
solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
27.2 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Name
|
|
Quantity
|
15.65 g
|
Type
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reactant
|
Smiles
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CSSC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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the mixture was heated in a sand bath
|
Type
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CUSTOM
|
Details
|
set for 80° C
|
Type
|
CUSTOM
|
Details
|
After 10 min (color changes to black and reaction was complete according to HPLC analysis)
|
Duration
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10 min
|
Type
|
ADDITION
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Details
|
the mixture was poured onto water
|
Type
|
FILTRATION
|
Details
|
the suspension was filtered through a glass fritted funnel
|
Type
|
WASH
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Details
|
The zinc plug was further washed with Et2O
|
Type
|
CUSTOM
|
Details
|
the Et2O layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with Et2O (3×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic extracts were then dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated (note that the product
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C=C1)SC)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 180 g | |
YIELD: CALCULATEDPERCENTYIELD | 490.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |